4-Butylaniline-d15

LC-MS Quantitation Isotope Dilution Internal Standard

4-Butylaniline-d15 is a fully deuterated isotopologue of 4-butylaniline, with the molecular formula C10D15N and a molecular weight of 164.33 g/mol. As a stable isotope-labeled analog, it serves primarily as an internal standard for the accurate quantitation of 4-butylaniline in complex matrices using liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C10H15N
Molecular Weight 164.32 g/mol
Cat. No. B12394459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylaniline-d15
Molecular FormulaC10H15N
Molecular Weight164.32 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N
InChIInChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2,5D,6D,7D,8D/hD2
InChIKeyOGIQUQKNJJTLSZ-RRFMZHHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylaniline-d15: Isotopic Internal Standard for Quantitative LC-MS and NMR Analysis


4-Butylaniline-d15 is a fully deuterated isotopologue of 4-butylaniline, with the molecular formula C10D15N and a molecular weight of 164.33 g/mol . As a stable isotope-labeled analog, it serves primarily as an internal standard for the accurate quantitation of 4-butylaniline in complex matrices using liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of fifteen deuterium atoms, which replace all non-exchangeable hydrogens on the butyl side chain and the aromatic ring, provides a significant mass shift (+15 Da relative to the unlabeled compound) that enables clear chromatographic and spectrometric differentiation from the target analyte .

Why 4-Butylaniline-d15 Cannot Be Replaced by a Less-Labeled or Structural Analog


Substituting 4-butylaniline-d15 with a less deuterated variant like 4-butylaniline-d6 or -d9, or a non-isotopic structural analog, introduces critical quantitation errors. Stable isotope-labeled internal standards must be both chemically identical to the analyte and sufficiently mass-differentiated to avoid spectral overlap. Lower degrees of deuteration may not provide an adequate mass shift to fully resolve the internal standard from the natural isotopic envelope of the analyte, leading to inaccurate peak integration and compromised method sensitivity [1]. Conversely, a structural analog (non-isotopic) will not share the identical chemical and physical properties of the analyte, resulting in differential recovery during sample preparation and variable ionization efficiency, which undermines the fundamental assumption of the internal standard method [2]. The d15 isotopologue, with its maximal deuteration, provides the greatest assurance of co-elution with a distinct m/z, ensuring precise and reproducible quantitation .

4-Butylaniline-d15: Quantitative Comparative Evidence for Method Selection


Molecular Weight and Mass Shift Differentiation vs. Unlabeled 4-Butylaniline

4-Butylaniline-d15 exhibits a molecular weight of 164.33 g/mol, which is +15.10 g/mol greater than the unlabeled 4-butylaniline (149.23 g/mol) [1]. This mass shift of +15 Da, provided by the full replacement of hydrogen with deuterium, is critical for mass spectrometric analysis, ensuring baseline separation between the internal standard and the analyte's monoisotopic peak [2].

LC-MS Quantitation Isotope Dilution Internal Standard

Enhanced Mass Separation vs. Partially Deuterated 4-Butylaniline-d6 and -d9 Analogs

Compared to lower-labeled isotopologues, 4-butylaniline-d15 provides a superior mass shift of +15 Da, compared to +6 Da for 4-butylaniline-d6 (155.27 g/mol) and +9 Da for 4-butylaniline-d9 (158.29 g/mol) [1]. This larger mass difference minimizes the risk of spectral overlap between the internal standard's monoisotopic peak and the analyte's natural isotopic distribution, thereby reducing cross-talk and improving the lower limit of quantitation .

Mass Spectrometry Isotopologue Interference Quantitative Accuracy

Isotopic Purity and Chemical Purity Specifications for Reproducible Data

Commercial suppliers specify 4-butylaniline-d15 with a minimum isotopic purity of 98 atom% D and a chemical purity of ≥98% . This dual specification is critical; a lower isotopic purity would introduce unlabeled or under-labeled contaminant species that co-elute with the analyte, causing quantitation inaccuracy [1]. In contrast, specifications for less common or custom-synthesized deuterated analogs may not be as rigorously defined or as routinely achievable .

Isotopic Enrichment Internal Standard Purity Method Validation

Optimized for Quantitative NMR (qNMR) Through Signal Simplification

In ¹H NMR spectroscopy, 4-butylaniline-d15 acts as an ideal internal standard for quantifying its unlabeled counterpart because its fully deuterated structure renders it invisible in the ¹H NMR spectrum . This eliminates the risk of signal overlap between the internal standard and the analyte's aliphatic and aromatic proton signals, a common issue with partially deuterated or non-isotopic standards. This simplifies spectral integration and improves the accuracy of qNMR methods [1].

Quantitative NMR Deuterated Internal Standard Signal Suppression

Superior Chemical Stability and Inertness for Long-Term Use

The carbon-deuterium (C-D) bond is approximately 5–10 times stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that renders perdeuterated compounds like 4-butylaniline-d15 less susceptible to certain chemical degradation pathways (e.g., oxidation, radical reactions) compared to their protium analogs [1]. This enhanced stability can translate to longer shelf life for stock solutions and reduced degradation during storage and sample preparation [2].

Storage Stability Deuterium Kinetic Isotope Effect Standard Solution

Improved Chromatographic Resolution for Isocratic LC-MS Methods

Due to the shorter C-D bond length and lower polarizability compared to C-H bonds, perdeuterated compounds exhibit slightly less retention on reverse-phase HPLC columns, typically eluting 0.1–0.3 minutes earlier than their non-deuterated counterparts [1]. For 4-butylaniline-d15, this isotopic shift in retention time can be exploited to achieve partial chromatographic separation from the analyte, which reduces ion suppression in the electrospray ionization (ESI) source and improves overall quantitative precision [2].

LC-MS Chromatographic Separation Reverse-Phase HPLC

Key Application Scenarios for 4-Butylaniline-d15 in Analytical and Bioanalytical Workflows


High-Sensitivity LC-MS/MS Quantitation of 4-Butylaniline in Environmental Samples

Employing 4-butylaniline-d15 as an internal standard enables accurate and precise quantitation of 4-butylaniline in complex environmental matrices like wastewater, soil, and air particulates. The +15 Da mass shift ensures complete chromatographic and mass spectrometric resolution from the analyte, critical for meeting regulatory detection limits for trace-level contaminants [1].

Quantitative NMR (qNMR) Analysis of 4-Butylaniline Purity and Degradation

The fully deuterated structure of 4-butylaniline-d15 makes it an ideal internal standard for ¹H qNMR. Its invisibility in the proton spectrum eliminates signal overlap, allowing for direct, accurate determination of 4-butylaniline purity or the extent of its degradation in long-term stability studies without the need for a calibration curve .

Isotope Dilution MS for Metabolism and Pharmacokinetic (PK) Studies

In drug discovery and development, 4-butylaniline-d15 serves as a robust tracer for studying the metabolic fate of 4-butylaniline-containing compounds. Its use as an internal standard in LC-MS/MS analyses of biological matrices (plasma, urine, tissue homogenates) corrects for matrix effects and extraction inefficiencies, providing reliable PK parameters [1].

Industrial Hygiene and Occupational Exposure Monitoring

For monitoring worker exposure to 4-butylaniline in manufacturing settings, the d15 internal standard is essential for the analysis of air samples or biological monitoring media (e.g., urine). The high isotopic purity and stability of the standard ensure long-term method reproducibility and accuracy, which are crucial for compliance with occupational safety regulations .

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